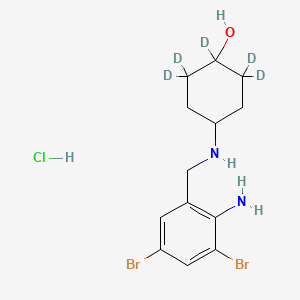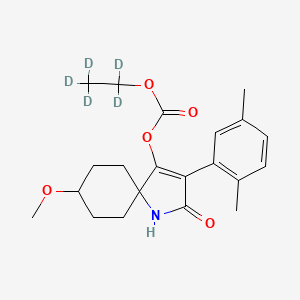
Spirotetramat-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spirotetramat-d5 is a deuterated form of spirotetramat, an insecticide derived from tetramic acid. It is primarily used as an internal standard for the quantification of spirotetramat in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Spirotetramat itself is a systemic insecticide effective against a wide range of piercing-sucking insects, including aphids, mites, and whiteflies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirotetramat-d5 involves the incorporation of deuterium atoms into the spirotetramat molecule. This can be achieved through a multi-step reaction sequence that includes hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The key intermediate in the synthesis is cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, which is synthesized by catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms into the final product .
Chemical Reactions Analysis
Types of Reactions
Spirotetramat-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for its transformation into active metabolites and for its quantification in analytical methods .
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Can occur under various conditions, depending on the substituents involved and the desired products.
Major Products Formed
The major products formed from the reactions of this compound include its enol and ketohydroxy metabolites. These metabolites are crucial for its insecticidal activity and are often the focus of analytical studies .
Scientific Research Applications
Spirotetramat-d5 is widely used in scientific research for the quantification of spirotetramat in environmental and biological samples. Its applications include:
Chemistry: Used as an internal standard in analytical methods to ensure accurate quantification of spirotetramat.
Medicine: Investigated for its potential effects on non-target organisms and its safety profile.
Industry: Used in the development of new formulations and delivery systems for insecticides.
Mechanism of Action
Spirotetramat-d5, like spirotetramat, acts as an inhibitor of the biosynthesis of lipids in insects. It targets the acetyl-CoA carboxylase (ACC) enzyme, disrupting lipid biosynthesis and leading to the mortality of the insects . The compound is systemic, meaning it can be absorbed by plant leaves and transported throughout the plant, providing protection against a wide range of insect pests .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: The non-deuterated form of spirotetramat-d5, used as an insecticide.
Tetramic Acid Derivatives: Other compounds derived from tetramic acid with similar insecticidal properties.
Uniqueness
Spirotetramat-d5 is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical methods. This isotopic labeling allows for precise quantification and differentiation from the non-deuterated form .
Properties
Molecular Formula |
C21H27NO5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl] 1,1,2,2,2-pentadeuterioethyl carbonate |
InChI |
InChI=1S/C21H27NO5/c1-5-26-20(24)27-18-17(16-12-13(2)6-7-14(16)3)19(23)22-21(18)10-8-15(25-4)9-11-21/h6-7,12,15H,5,8-11H2,1-4H3,(H,22,23)/i1D3,5D2 |
InChI Key |
CLSVJBIHYWPGQY-RPIBLTHZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)OC1=C(C(=O)NC12CCC(CC2)OC)C3=C(C=CC(=C3)C)C |
Canonical SMILES |
CCOC(=O)OC1=C(C(=O)NC12CCC(CC2)OC)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


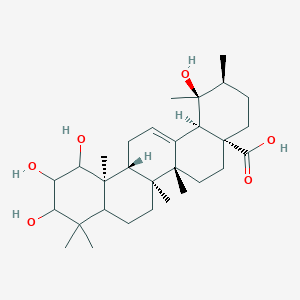
![(6R)-6-[(10S,13R,14R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855753.png)
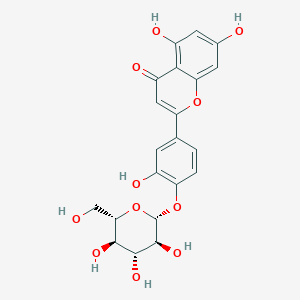

![(1S,9R,10S,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855769.png)
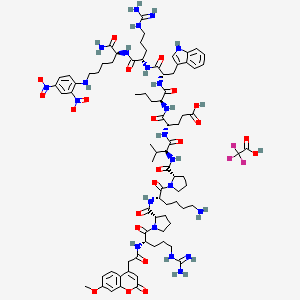
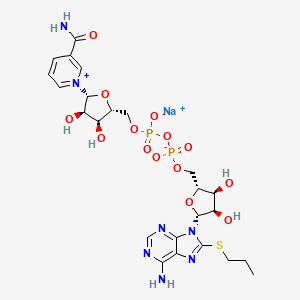
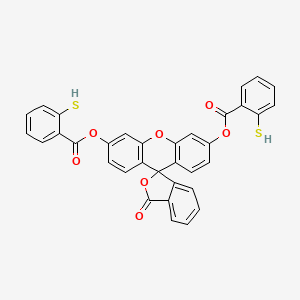
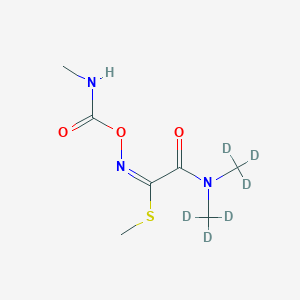
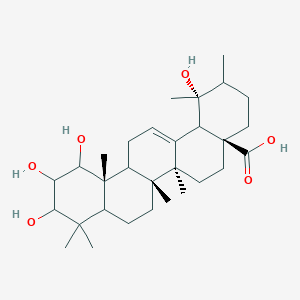
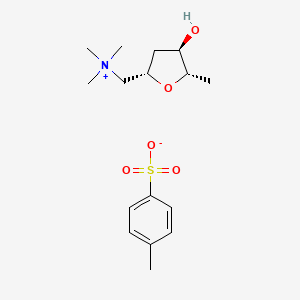
![[(Z)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate](/img/structure/B10855821.png)
![1-[2-[2-[Bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol](/img/structure/B10855823.png)
